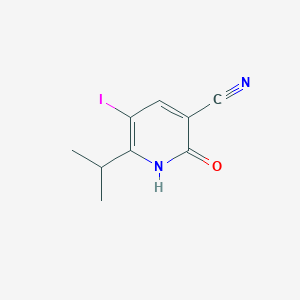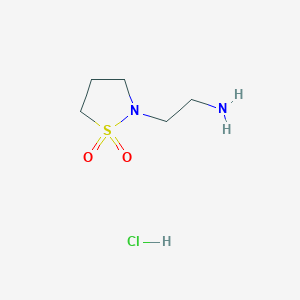
8-bromo-3,4-dihydro-1,6-naphthyridin-2(1H)-one
説明
8-bromo-3,4-dihydro-1,6-naphthyridin-2(1H)-one (8-Br-DHN-2(1H)-one) is an organic compound that has been studied extensively due to its potential applications in scientific research. It is a member of the naphthyridine family and is a versatile compound that can be used in a wide variety of experiments.
科学的研究の応用
Chemical Reactions and Properties
- Reactivity with Potassium Amide : The compound shows interesting reactivity when combined with potassium amide in liquid ammonia. This reaction leads to the formation of various amino compounds and demonstrates the compound's potential in synthetic chemistry applications (Plas, Woźniak, & Veldhuizen, 2010).
- Transformation into Thiazolo[4,5-b][1,6]naphthyridin-2(1H)-ones : Transforming the compound into thiazolo[4,5-b][1,6]naphthyridin-2(1H)-ones results in increased cAMP phosphodiesterase III inhibitory potency, highlighting its potential in medicinal chemistry (Singh et al., 1995).
- Amination Reactions : The compound undergoes interesting amination reactions, providing insights into its chemical behavior and potential for creating diverse derivatives (Haak & Plas, 2010).
Biomedical Applications
- Antiproliferative Activity : Derivatives of 8-bromo-3,4-dihydro-1,6-naphthyridin-2(1H)-one have displayed antiproliferative activity towards breast cancer cell lines, suggesting its potential in cancer research (Guillon et al., 2017).
- Antimicrobial Properties : Some derivatives have shown promising antibacterial and antifungal activities, indicating the compound's utility in developing new antimicrobial agents (Mayekar et al., 2011).
- Synthesis of Biologically Active Compounds : The compound's derivatives have been used in synthesizing compounds with potential inhibitory activity against penicillin-binding protein 6 (PBP6), demonstrating its significance in pharmaceutical development (Sakram et al., 2019).
Miscellaneous Applications
- Synthesis of 3,4-Dihydro-1,8-Naphthyridin-2(1H)-ones : This process, involving inverse electron-demand Diels–Alder reactions, highlights the compound's utility in advanced synthetic methodologies (Fadel et al., 2014).
特性
IUPAC Name |
8-bromo-3,4-dihydro-1H-1,6-naphthyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c9-6-4-10-3-5-1-2-7(12)11-8(5)6/h3-4H,1-2H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGDKSQDNDDAXRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C(C=NC=C21)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00677832 | |
| Record name | 8-Bromo-3,4-dihydro-1,6-naphthyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00677832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-bromo-3,4-dihydro-1,6-naphthyridin-2(1H)-one | |
CAS RN |
885271-02-3 | |
| Record name | 8-Bromo-3,4-dihydro-1,6-naphthyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00677832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![{[5-(3-Methylphenyl)thiophen-2-yl]methyl}(propan-2-yl)amine hydrochloride](/img/structure/B1440040.png)
![2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}piperidine](/img/structure/B1440046.png)
![1-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine](/img/structure/B1440047.png)

![3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzene-1-carboximidamide dihydrochloride](/img/structure/B1440049.png)